

A Comparative Guide to the X-ray Crystallography of 2,6-Dibromobenzaldehyde Derivatives

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Compound of Interest

Compound Name: 2,6-Dibromobenzaldehyde

Cat. No.: B1337937

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of **2,6-dibromobenzaldehyde** derivatives and related compounds. Due to the limited availability of direct crystallographic data for **2,6-dibromobenzaldehyde**, this guide leverages data from structurally similar brominated benzaldehyde derivatives to offer insights into their solid-state conformations, crystal packing, and intermolecular interactions. This comparative approach is essential for understanding structure-activity relationships and for the rational design of new pharmaceutical agents.

Comparative Analysis of Crystal Structures

The introduction of bromine atoms at the 2 and 6 positions of the benzaldehyde ring significantly influences the molecule's electronic properties and steric hindrance, thereby affecting its crystal packing and non-covalent interactions. While specific data for **2,6-dibromobenzaldehyde** is not readily available in the public domain, analysis of closely related structures provides valuable benchmarks for what can be expected.

This guide presents a comparison of the crystallographic data for three such derivatives: 4-bromo-2,6-dimethoxybenzaldehyde, 3,5-dibromo-2-hydroxybenzaldehyde, and the Schiff base derivative 2-[[[(2-amino-3,5-dibromo phenyl) methylidene] amino]-3-methyl butanol. These

compounds share the core brominated phenyl ring, offering a basis for understanding the impact of different functional groups on the crystal lattice.

Quantitative Crystallographic Data

The following table summarizes key crystallographic parameters for selected **2,6-dibromobenzaldehyde** derivatives and related structures, providing a clear comparison of their solid-state properties.

Parameter	4-bromo-2,6-dimethoxybenzaldehyde	3,5-Dibromo-2-hydroxybenzaldehyde
Formula	C ₉ H ₉ BrO ₃	C ₇ H ₄ Br ₂ O ₂
Crystal System	Monoclinic	Monoclinic
Space Group	C2/c	P2/c
a (Å)	19.8576(5)	16.474(8)
b (Å)	4.1080(2)	14.025(10)
c (Å)	23.1284(8)	7.531(7)
β (°)	94.983(3)	103.212(2)
Volume (Å ³)	1879.57(12)	1694(2)
Z	8	8
Radiation	Not Specified	Mo Kα (λ = 0.71073 Å)
Temperature (K)	Not Specified	291
R-factor (%)	Not Specified	4.6

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides unparalleled detail on the three-dimensional arrangement of atoms in a crystal, other techniques offer complementary information, especially when suitable single crystals cannot be obtained.

Technique	Information Provided	Comparison to X-ray Crystallography
Powder X-ray Diffraction (PXRD)	Provides information on the crystalline phases present in a bulk sample, unit cell parameters, and crystal purity.	Does not provide the detailed atomic coordinates and molecular conformation that single-crystal XRD does. It is, however, useful for identifying polymorphs and for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Provides detailed information about the molecular structure in solution, including connectivity and the chemical environment of atoms.	Offers complementary data on the solution-state conformation, which can differ from the solid-state structure determined by X-ray crystallography.
Mass Spectrometry (MS)	Determines the molecular weight and elemental composition of the molecule.	Provides no

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com